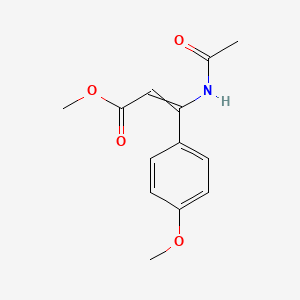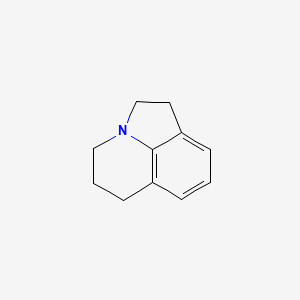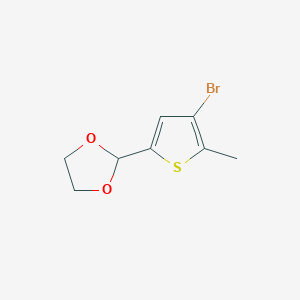
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane
Vue d'ensemble
Description
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane is not fully understood. However, it is believed to act by inhibiting certain enzymes or pathways in the body, leading to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential use as an insecticide and herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane in lab experiments is its unique properties, which make it an excellent building block for the synthesis of various organic compounds. Additionally, its potential anti-cancer and anti-inflammatory properties make it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols to avoid any adverse effects.
Orientations Futures
There are several future directions for research on 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane. One potential direction is to further explore its potential anti-cancer and anti-inflammatory properties, and to develop it as a therapeutic agent for these conditions. Another potential direction is to study its potential use as an insecticide and herbicide, and to develop it as an environmentally friendly alternative to current pesticides.
Overall, 2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it an excellent building block for the synthesis of various organic compounds, and its potential therapeutic properties make it a promising candidate for further research.
Applications De Recherche Scientifique
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane has a wide range of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, it has been studied for its potential anti-cancer and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-5-6(9)4-7(12-5)8-10-2-3-11-8/h4,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVGVDPVGGHSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692984 | |
| Record name | 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-5-methylthiophen-2-YL)-1,3-dioxolane | |
CAS RN |
479196-49-1 | |
| Record name | 2-(4-Bromo-5-methylthiophen-2-yl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

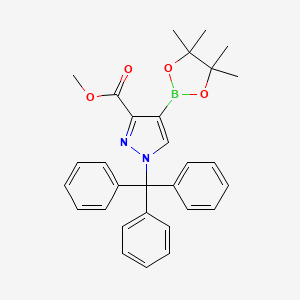
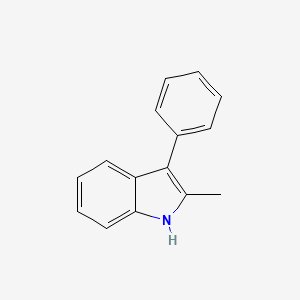

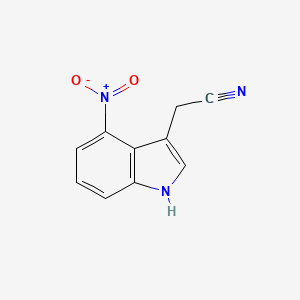
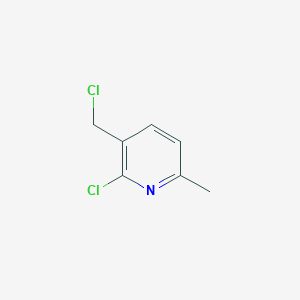
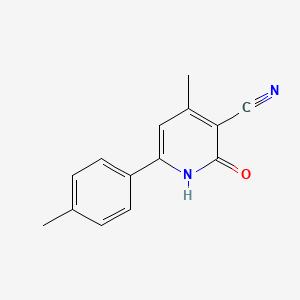
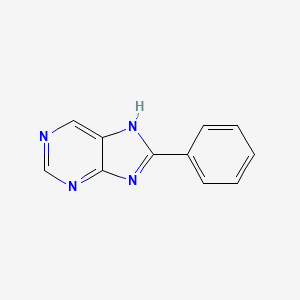
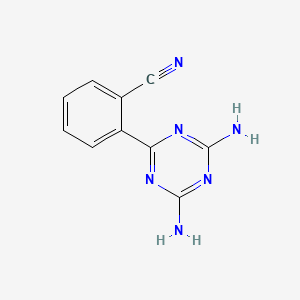
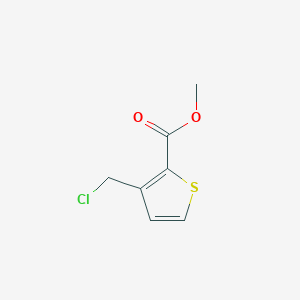
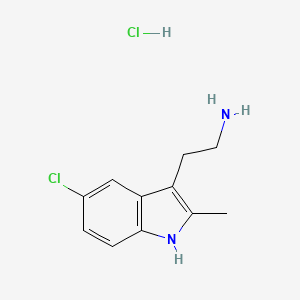
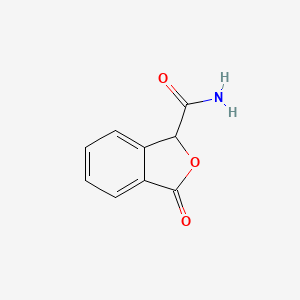
![6-Chloro-9-(3,4-dimethoxyphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one](/img/structure/B3352486.png)
